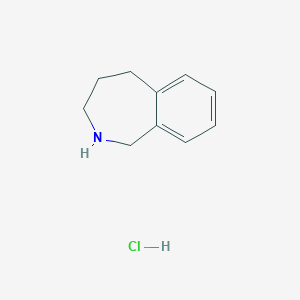

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCKHRQBCQWCLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591264 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17724-36-6 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a valuable scaffold in medicinal chemistry. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

2,3,4,5-Tetrahydro-1H-2-benzazepine and its derivatives are key structural motifs in a variety of pharmacologically active compounds. Their unique seven-membered ring structure, fused to a benzene ring, imparts specific conformational properties that are of interest in the design of novel therapeutics. This guide outlines a robust synthetic route and the analytical characterization of the hydrochloride salt of the parent compound.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process involving the formation of an intermediate amide followed by its reduction and subsequent salt formation. While various synthetic strategies exist for related benzazepine isomers, this guide details a logical and adaptable pathway.

Experimental Protocols

Step 1: Synthesis of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine

A plausible approach to an N-acylated precursor involves the reaction of a suitable starting material, such as a di-halo-xylene derivative, with an amine and subsequent cyclization, followed by formylation. However, a more direct, albeit less commonly cited route, would involve the direct formylation of the parent amine if it were available. For the purpose of this guide, we will focus on the subsequent reduction step, which is a common transformation.

Step 2: Reduction of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine to 2,3,4,5-Tetrahydro-1H-2-benzazepine

The reduction of the amide to the corresponding amine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent widely used for this transformation.[1][2][3][4][5]

-

Procedure: To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine (1 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4,5-Tetrahydro-1H-2-benzazepine free base.

Step 3: Preparation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

-

Procedure: The crude 2,3,4,5-Tetrahydro-1H-2-benzazepine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrochloric acid in the same solvent (or a slight excess of ethereal HCl) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | Not available |

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | br s | 2H | NH₂⁺ |

| 7.10 - 7.30 | m | 4H | Ar-H |

| ~4.0 (s) | s | 2H | Ar-CH₂-N |

| ~3.2 (t) | t | 2H | N-CH₂-CH₂ |

| ~3.0 (t) | t | 2H | N-CH₂-CH₂ |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The broad singlet for the NH₂⁺ protons is characteristic of a hydrochloride salt.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~135.0 | Ar-C (quaternary) |

| ~132.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~50.0 | Ar-CH₂-N |

| ~45.0 | N-CH₂-CH₂ |

| ~25.0 | N-CH₂-CH₂ |

Note: Chemical shifts are approximate and based on data for related structures.

Table 4: FTIR and Mass Spectrometry Data

| Technique | Key Peaks/Signals |

| FTIR (KBr, cm⁻¹) | ~2700-3000 (broad, N-H stretch of amine salt), ~2900 (C-H aliphatic stretch), ~1600, 1490 (C=C aromatic stretch) |

| Mass Spec (ESI+) | m/z = 148.12 (M+H)⁺ for the free base (C₁₀H₁₃N)[7] |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to the target compound.

Characterization Workflow

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium_aluminium_hydride [chemeurope.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4,5-tetrahydro-1H-2-benzazepine | C10H13N | CID 10464472 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, including its chemical identity, physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

-

IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[1]

-

Chemical Structure:

-

2,3,4,5-Tetrahydro-1H-2-benzazepine (Parent Compound):

/ | | C C---C C / \ / \ / C---C=C-----C=C---C

-

Hydrochloride Salt: The hydrochloride salt is formed by the protonation of the nitrogen atom in the azepine ring by hydrochloric acid.

-

-

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine and its hydrochloride salt. It is important to note that some of the experimental data may be for the parent compound, while computed values are available for the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | PubChem[1] |

| Molecular Weight | 183.68 g/mol | PubChem[1] |

| Appearance | White to yellow to green solid (for the parent compound) | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (sparingly) and Methanol (sparingly) | |

| pKa | Not available | |

| Storage Temperature | 2-8°C (protect from light) |

Synthesis

The synthesis of the 2,3,4,5-tetrahydro-1H-2-benzazepine core can be achieved through various synthetic routes. A common approach involves the construction of the seven-membered azepine ring fused to the benzene ring. One reported method for a similar compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, involves a multi-step process starting from 1-tetrahydronaphthalenone.[3]

Generalized Experimental Protocol (based on related syntheses):

Step 1: Oximation of a Tetralone Derivative A suitable tetralone precursor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux to form the corresponding oxime.

Step 2: Beckmann Rearrangement for Ring Expansion The oxime is then subjected to a Beckmann rearrangement to expand the six-membered ring containing the nitrogen atom into a seven-membered lactam (benzazepinone). This is often carried out using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.

Step 3: Reduction of the Lactam The resulting benzazepinone is reduced to the desired tetrahydrobenzazepine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is typically used for this transformation. The reaction is usually performed under an inert atmosphere and may require heating to reflux.

Step 4: Formation of the Hydrochloride Salt The free base of 2,3,4,5-tetrahydro-1H-2-benzazepine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Below is a logical workflow for the synthesis described.

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the benzazepine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The activity of benzazepine derivatives is highly dependent on the substitution pattern on both the aromatic and the azepine rings.

Derivatives of the closely related 1H-3-benzazepine are known to interact with dopamine receptors. For instance, some analogs are potent and selective ligands for the dopamine D1, D2, and D3 receptors. This interaction can lead to a range of central nervous system effects, making them of interest for the treatment of neurological and psychiatric disorders.

Given that many nitrogen-containing heterocyclic compounds are developed as receptor ligands or enzyme inhibitors, it is plausible that this compound could exhibit activity at various G-protein coupled receptors (GPCRs) or other targets within the central nervous system. The diagram below illustrates a potential signaling pathway involving dopamine D1 receptor activation, a common mechanism for many benzazepine derivatives.

It is crucial to note that this represents a potential mechanism, and dedicated pharmacological studies are required to elucidate the specific biological targets and signaling pathways of this compound.

Safety Information

The parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine, is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry. While detailed experimental data for this specific salt is limited in the public domain, the known synthetic routes to the benzazepine scaffold and the diverse biological activities of its derivatives suggest that it is a valuable compound for further investigation in drug discovery and development. Future research should focus on elucidating its specific physicochemical properties, optimizing its synthesis, and thoroughly characterizing its pharmacological profile.

References

- 1. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 1701-57-1 [sigmaaldrich.com]

- 3. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]

- 4. 2,3,4,5-tetrahydro-1H-2-benzazepine | 7216-22-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine (CAS Number: 7216-22-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key analytical techniques are also provided, along with visualizations of relevant biological pathways.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| CAS Number | 7216-22-0 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 181-184 °C | [2] |

| Boiling Point | 110-112 °C (at 12 Torr) | |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| pKa | 9.93 ± 0.20 (Predicted) | |

| Solubility | DMSO (Sparingly), Methanol (Sparingly) | |

| XLogP3 | 2.13 | [2] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of 2,3,4,5-Tetrahydro-1H-2-benzazepine.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Conformational studies of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have been conducted using variable temperature ¹H NMR, revealing a chair-to-chair interconversion of the benzazepine ring.[3][4] The assignments of ¹H and ¹³C NMR spectra are typically determined by a combination of 1D and 2D NMR experiments such as COSY, HETCOR, and NOESY.[5]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocols

Detailed methodologies for determining the key physical and spectral properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 2,3,4,5-Tetrahydro-1H-2-benzazepine is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid (2-3 mm in height) into the sealed end.[6][7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[7]

-

Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or hot plate

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid 2,3,4,5-Tetrahydro-1H-2-benzazepine is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.[8][9]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped so that it is immersed in the oil within the Thiele tube, without touching the bottom.[9]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.[9]

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: An appropriate amount of 2,3,4,5-Tetrahydro-1H-2-benzazepine (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (approximately 0.5-0.7 mL) in a clean, dry vial.[10] The solution is then transferred to an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is set up to acquire data for the desired nucleus (¹H or ¹³C).

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition: The NMR experiment is initiated. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). Key parameters include the pulse width, acquisition time, and relaxation delay.[11]

-

Processing: The FID is subjected to a Fourier transform to convert the time-domain data into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Liquid chromatograph (for LC-MS)

-

Sample vials

-

Volatile solvents (e.g., methanol, acetonitrile, water)

Procedure:

-

Sample Preparation: A dilute solution of 2,3,4,5-Tetrahydro-1H-2-benzazepine is prepared in a volatile solvent compatible with the ionization source (e.g., 1-10 µg/mL).[12] The sample must be free of non-volatile salts and buffers.

-

Infusion/Injection: The sample solution is either directly infused into the mass spectrometer or injected into a liquid chromatograph for separation prior to mass analysis.

-

Ionization: The sample molecules are ionized in the ion source (e.g., ESI), forming gas-phase ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Biological Context and Signaling Pathways

2,3,4,5-Tetrahydro-1H-2-benzazepine has been investigated in the context of phenylethanolamine N-methyltransferase (PNMT) and the α2-adrenoceptor. These are important targets in the central nervous and endocrine systems.

Phenylethanolamine N-methyltransferase (PNMT) and Catecholamine Biosynthesis

PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline).[13][14] This pathway is central to the body's "fight-or-flight" response.

Caption: Catecholamine biosynthesis pathway showing the role of PNMT.

α2-Adrenoceptor Signaling Pathway

The α2-adrenoceptor is a G-protein coupled receptor (GPCR) that is typically coupled to an inhibitory G-protein (Gi).[15] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[16]

Caption: Simplified α2-adrenoceptor inhibitory signaling pathway.

Safety and Handling

2,3,4,5-Tetrahydro-1H-2-benzazepine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical properties and relevant biological context of 2,3,4,5-Tetrahydro-1H-2-benzazepine. For further in-depth analysis, consulting the primary literature and specialized databases is recommended.

References

- 1. 2,3,4,5-tetrahydro-1H-2-benzazepine | C10H13N | CID 10464472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

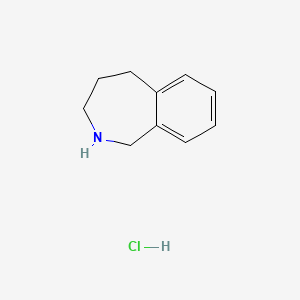

molecular structure of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

An In-depth Technical Guide on 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. This compound is a member of the benzazepine class, a group of bicyclic compounds featuring a benzene ring fused to an azepine ring. Benzazepine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt form of the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine. The salt form enhances aqueous solubility, which is advantageous for formulation and biological studies.[2] The core structure consists of a seven-membered azepine ring fused to a benzene ring.

Key Identifiers:

-

IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[3]

-

Synonyms: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride[3][4]

-

CAS Number: 17724-36-6[3]

-

Molecular Formula: C₁₀H₁₄ClN[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine and its hydrochloride salt.

| Property | Value | Source |

| Molecular Weight | 183.68 g/mol (Hydrochloride Salt) | [3][5] |

| 147.22 g/mol (Free Base) | [4][6] | |

| Exact Mass | 183.0814771 Da (Hydrochloride Salt) | [5] |

| Melting Point | 181-184 °C (Solvent: ethanol) | [4] |

| Topological Polar Surface Area | 12.03 Ų (Free Base) | [4] |

| XLogP3 | 2.13 (Free Base) | [4] |

| Hydrogen Bond Donor Count | 1 (Free Base) | [4] |

| Hydrogen Bond Acceptor Count | 1 (Free Base) | [4] |

| Heavy Atom Count | 11 (Free Base) | [7] |

| Complexity | 122 | [7] |

Synthesis and Experimental Protocols

The synthesis of tetrahydrobenzazepine scaffolds can be achieved through various routes, often involving ring expansion or cyclization reactions. A general, illustrative synthesis workflow is presented below, based on methodologies for related benzazepine structures.[1][8]

General Synthesis Workflow

Caption: General workflow for synthesizing the tetrahydrobenzazepine core structure.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on the synthesis of related benzazepine structures.[8]

-

Step 1: Oximation of 1-Tetralone

-

1-Tetralone is dissolved in a suitable solvent such as methanol.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added.

-

The mixture is stirred at room temperature, typically overnight, to form 3,4-dihydro-1(2H)-naphthalenone oxime.

-

The product is isolated by filtration or extraction.

-

-

Step 2: Beckmann Rearrangement (Ring Expansion)

-

The oxime intermediate is dissolved in a solvent like dichloromethane.

-

Polyphosphoric acid (PPA) is added, and the mixture is heated. The solvent is boiled off.

-

This acid-catalyzed rearrangement expands the six-membered ring to a seven-membered lactam (amide) ring, yielding 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

-

The product is isolated by quenching with water and filtration.

-

-

Step 3: Reduction of the Lactam

-

Under an inert atmosphere (e.g., nitrogen), lithium aluminium hydride (LiAlH₄) is suspended in a dry ether solvent like tetrahydrofuran (THF).

-

The lactam intermediate, dissolved in THF, is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is heated to reflux and stirred overnight to reduce the amide to an amine, forming the 2,3,4,5-tetrahydro-1H-benzazepine.

-

The reaction is carefully quenched, and the product is isolated via extraction and purified by column chromatography.

-

-

Step 4: Hydrochloride Salt Formation

-

The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethanol).

-

A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise until precipitation is complete.

-

The resulting solid, this compound, is collected by filtration and dried.

-

Spectroscopic Characterization

Analytical Workflow

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

The following table summarizes the expected signals in various spectroscopic analyses for the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (Ar-H): Signals in the δ 7.0-7.5 ppm range. - CH₂ Protons: Multiple signals in the δ 2.5-3.5 ppm range corresponding to the aliphatic protons of the azepine ring. - N-H Proton: A broad singlet, whose chemical shift is solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-145 ppm range. - Aliphatic Carbons (CH₂): Signals in the δ 20-60 ppm range. |

| IR | - N-H Stretch: A peak around 3300-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 147 (for the free base). |

Potential Biological Activity and Signaling Pathways

While specific biological data for the title compound is limited in the initial search, derivatives such as 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been investigated for their neuropharmacological properties, particularly as modulators of dopamine receptors.[2] These receptors are critical in neurological disorders like Parkinson's disease and schizophrenia.

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is the mechanism through which dopamine receptors typically function.

Caption: Generalized signaling pathway for a G-protein coupled dopamine receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]

- 3. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | C10H14ClN | CID 55212042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4,5-tetrahydro-1H-2-benzazepine | C10H13N | CID 10464472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]

Unraveling the Pharmacological Profile of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride: A Technical Guide to a Versatile Scaffold

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. Due to the limited availability of specific pharmacological data for this unsubstituted parent compound, this paper will focus on the broader 2-benzazepine scaffold. By examining the structure-activity relationships of its various derivatives, we can infer the potential biological targets and signaling pathways associated with this chemical class. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzazepine derivatives.

Executive Summary

The 2-benzazepine core structure is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of biologically active compounds. While specific data on the unsubstituted this compound is not extensively available in peer-reviewed literature, analysis of its substituted analogs reveals significant interactions with various G-protein coupled receptors (GPCRs), particularly those within the adrenergic and serotonergic systems. Furthermore, derivatives of the broader benzazepine class have shown potential in areas such as wound healing, oncology, and infectious diseases. This guide will synthesize the available information to present a cohesive overview of the potential mechanisms of action, supported by experimental data from related compounds.

The 2-Benzazepine Scaffold: A Gateway to Diverse Biological Activity

The 2-benzazepine framework, a fusion of a benzene ring and a seven-membered azepine ring, provides a unique three-dimensional structure that allows for diverse chemical modifications. These modifications drastically influence the pharmacological profile of the resulting compounds, leading to a wide spectrum of biological activities.

Table 1: Summary of Biological Activities of Substituted Benzazepine Derivatives

| Compound Class | Substitution Pattern | Reported Biological Activity | Key Molecular Target(s) |

| 1,9-Alkano-bridged 3-benzazepines | Varied N-alkyl, chloro, and methoxy substitutions | High affinity for α2-adrenoceptors and 5-HT1A receptors.[1] | α2-Adrenergic Receptors, 5-HT1A Serotonin Receptors |

| Substituted 2-benzazepines | Varied | Potential for wound healing therapies.[2][3] | Not fully elucidated |

| General Benzazepine Derivatives | Varied | Antidepressant, antihypertensive, anti-ischemic, anorectic, antihistamine, AChE inhibition, TRPV1 antagonism. | Varied, including GPCRs and enzymes |

Potential Mechanisms of Action

Based on the activities of its derivatives, the 2-benzazepine scaffold likely interacts with multiple receptor systems. The primary hypothesized mechanisms of action for compounds based on this scaffold involve the modulation of adrenergic and serotonergic signaling pathways.

Adrenergic Receptor Modulation

Several substituted benzazepine analogs exhibit significant affinity for α-adrenergic receptors, particularly the α2 subtype.[1] This interaction suggests a potential role in modulating physiological processes regulated by norepinephrine, such as blood pressure, heart rate, and alertness.

Serotonergic Receptor Modulation

Derivatives of the benzazepine scaffold have also demonstrated high affinity for serotonin receptors, particularly the 5-HT1A subtype.[1] This suggests a possible role in the modulation of mood, anxiety, and cognition, which are heavily influenced by the serotonergic system.

Experimental Protocols

To assess the affinity and functional activity of novel 2-benzazepine derivatives, the following standard experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-clonidine for α2-adrenergic receptors, or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay)

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor.

General Methodology:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured.

-

Treatment: The cells are treated with the test compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).

-

cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The 2-benzazepine scaffold represents a promising starting point for the development of novel therapeutics. While the precise mechanism of action of the unsubstituted this compound remains to be fully elucidated, the pharmacological profiles of its derivatives strongly suggest interactions with adrenergic and serotonergic systems. Future research should focus on synthesizing and screening a library of simple, substituted 2-benzazepine analogs to build a more comprehensive structure-activity relationship profile. This will enable a more precise understanding of the core mechanism of action and guide the rational design of new therapeutic agents with improved potency and selectivity. The versatility of the benzazepine scaffold, coupled with its demonstrated biological activity across multiple therapeutic areas, makes it a compelling area for continued investigation in drug discovery.

References

- 1. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise synthesis of 2-benzazepine derivatives and their biological activity. | Semantic Scholar [semanticscholar.org]

- 3. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tetrahydro-1H-2-benzazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potential therapeutic applications, targeting a variety of receptors and cellular pathways. This technical guide provides an in-depth overview of the biological activities of tetrahydro-1H-2-benzazepine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Diverse Pharmacological Profile

Tetrahydro-1H-2-benzazepine derivatives exhibit a broad spectrum of pharmacological activities, including, but not limited to:

-

Anticonvulsant Effects: Certain derivatives have shown promise in preclinical models of epilepsy.

-

Dopamine Receptor Modulation: Many compounds within this class act as potent antagonists at dopamine D1/D5 receptors, a property relevant to the treatment of neuropsychiatric disorders.[1]

-

NMDA Receptor Affinity: A number of derivatives have been synthesized and evaluated for their ability to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

-

Norepinephrine Potentiation: Some derivatives have been shown to enhance the effects of norepinephrine, suggesting potential applications in conditions requiring modulation of the noradrenergic system.

-

Sigma Receptor Binding: High affinity for sigma receptors has been observed for some derivatives, indicating their potential in the treatment of various central nervous system (CNS) disorders.[2]

Quantitative Biological Data

The biological activity of several tetrahydro-1H-2-benzazepine derivatives has been quantified, providing valuable insights into their structure-activity relationships (SAR). The following tables summarize key in vitro and in vivo data for representative compounds.

| Compound | Biological Activity | Assay | Quantitative Data | Reference |

| Anticonvulsant Derivatives | ||||

| 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e) | Anticonvulsant | Maximal Electroshock (MES) | ED50: 39.4 mg/kg | [3] |

| 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e) | Neurotoxicity | Rotarod Test | TD50: 392.9 mg/kg | [3] |

| NMDA Receptor Ligands | ||||

| 1-Acetanilide substituted tetrahydro-1H-3-benzazepine (4l) | NMDA Receptor Affinity | Radioligand Binding Assay | Ki: 89 nM | |

| 7,8-dichloro-6-methyl-6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione (18a) | NMDA Receptor Antagonism | Electrophysiology (Xenopus oocytes) | Kb: 0.0041 µM | [4] |

| 7,8-dichloro-6-ethyl-6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione (18b) | NMDA Receptor Antagonism | Electrophysiology (Xenopus oocytes) | Kb: 0.0028 µM | [4] |

| Dopamine Receptor Antagonists | ||||

| SCH 23390 | D1/D5 Receptor Antagonist | Radioligand Binding Assay | Ki: 1.4 nM | [1] |

| SCH 39166 | D1/D5 Receptor Antagonist | Radioligand Binding Assay | Ki: 1.2 nM | [1] |

| Sigma Receptor Ligands | ||||

| N-butyl-tetrahydro-2-benzazepine derivative | σ1 Receptor Affinity | Radioligand Binding Assay | Ki: 2.0 nM | [2] |

| 2-butyl-tetrahydro-3-benzazepine (12c) | σ1 Receptor Affinity | Radioligand Binding Assay | Ki: 16 nM | [2] |

| 2-phenyl-tetrahydro-3-benzazepine (12d) | σ1 Receptor Affinity | Radioligand Binding Assay | Ki: 50 nM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of tetrahydro-1H-2-benzazepine derivatives.

Caption: The canonical signaling cascade initiated by the activation of the Dopamine D1 receptor and its inhibition by a tetrahydro-1H-2-benzazepine antagonist.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydro-1H-2-benzazepine derivatives.

Anticonvulsant Activity Evaluation

1. Maximal Electroshock (MES) Seizure Test

-

Animals: Male albino Swiss mice (20-26 g) are typically used.

-

Apparatus: An electroconvulsive shock apparatus is used to deliver a constant current. Corneal electrodes are employed for stimulation.

-

Procedure:

-

The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group may receive a standard anticonvulsant drug (e.g., phenytoin).

-

At the time of peak effect (determined in preliminary studies, often 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[5]

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Animals: Male albino Swiss mice (20-26 g) are commonly used.

-

Procedure:

-

The test compound is administered i.p. at various doses, along with vehicle and positive control groups (e.g., ethosuximide).

-

At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the dorsal neck region.

-

Animals are observed for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes.

-

Protection is defined as the absence of clonic seizures within the observation period.

-

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

3. Rotarod Neurotoxicity Test

-

Apparatus: A rotarod treadmill for mice, typically rotating at a constant speed (e.g., 6 rpm).

-

Procedure:

-

Prior to drug administration, mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).

-

The test compound is administered i.p. at various doses.

-

At the time of peak effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

-

Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.

-

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the rotarod test, is determined. The Protective Index (PI) can then be calculated as TD50/ED50.

Norepinephrine Potentiation Assay

-

Tissue Preparation: The anococcygeus muscle is isolated from male Wistar rats. The paired muscles are dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Procedure:

-

The muscle is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes).

-

Cumulative concentration-response curves to norepinephrine are obtained by adding increasing concentrations of norepinephrine to the organ bath and recording the isometric contractions.

-

The tissue is then washed, and after a recovery period, the test tetrahydro-1H-2-benzazepine derivative is added to the bath and incubated for a specific time (e.g., 30 minutes).

-

A second cumulative concentration-response curve to norepinephrine is then generated in the presence of the test compound.

-

-

Data Analysis: The potentiation of the norepinephrine response is determined by comparing the EC50 values (the concentration of norepinephrine that produces 50% of the maximal response) in the absence and presence of the test compound. A leftward shift in the concentration-response curve indicates potentiation.

NMDA Receptor Binding Assay

-

Tissue Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male swine or rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled ligand that binds to a specific site on the NMDA receptor is used. For example, [3H]MK-801 can be used to label the phencyclidine (PCP) binding site within the ion channel.

-

Procedure:

-

Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of the test tetrahydro-1H-2-benzazepine derivative in a suitable buffer.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed to remove non-specifically bound radioactivity.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This guide provides a foundational understanding of the diverse biological activities of tetrahydro-1H-2-benzazepine derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the vast chemical space and biological targets associated with these compounds is warranted to unlock their full therapeutic potential.

References

- 1. The effect of nerve stimulation on the depletion of noradrenaline by reserpine in the heart, vas deferens and anococcygeus muscle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 4. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

The Genesis and Evolution of 2-Benzazepines: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Versatile Heterocyclic Scaffold

The 2-benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Compounds bearing this structure have shown significant therapeutic potential, particularly as potent and selective antagonists of dopamine receptors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 2-benzazepine compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Journey: The Discovery of the 2-Benzazepine Nucleus

While the related benzodiazepine class of compounds, such as Librium and Valium, were discovered in the mid-1950s, the history of the 2-benzazepine ring system has its own distinct origins. Initial explorations into the synthesis of this heterocyclic core laid the groundwork for the later discovery of its significant neuropharmacological activity. A pivotal moment in the history of 2-benzazepines was the development of potent and selective dopamine D1 receptor antagonists. The investigation into dopamine receptor subtypes in the late 1970s and early 1980s created a demand for selective ligands to probe their function. This led to the synthesis and characterization of groundbreaking 2-benzazepine derivatives, most notably SCH 23390, which became an indispensable pharmacological tool for studying the D1 receptor.

Synthetic Strategies for the 2-Benzazepine Core

The construction of the 2-benzazepine skeleton can be achieved through various synthetic routes. A prominent and widely utilized method is the intramolecular Friedel-Crafts reaction . This approach typically involves the cyclization of a suitably substituted N-acyl- or N-sulfonyl-phenethylamine derivative.

General Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

The following protocol outlines a general procedure for the synthesis of a 2-benzazepine core via an intramolecular Friedel-Crafts reaction. This method is adaptable, with variations in starting materials, acylating agents, and Lewis acids allowing for the synthesis of a diverse library of 2-benzazepine derivatives.

Step 1: N-Acylation of a Phenethylamine Derivative

A solution of a substituted phenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. To this solution, an acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acylphenethylamine intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

The N-acylphenethylamine intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, nitrobenzene). A Lewis acid (e.g., aluminum chloride, polyphosphoric acid, 2-5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the cyclization is complete (monitored by TLC). The reaction is carefully quenched by pouring it onto ice and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-benzazepine derivative.

Pharmacological Significance: Targeting the Dopamine D1 Receptor

The most significant therapeutic application of 2-benzazepine compounds lies in their ability to act as potent and selective antagonists of the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders.

Key 2-Benzazepine-Based Dopamine D1 Antagonists

Several 2-benzazepine derivatives have emerged as cornerstone tools in dopamine receptor research and as potential therapeutic agents.

-

SCH 23390: This compound is the archetypal selective D1 antagonist, exhibiting high affinity for the D1 receptor.[1] Its discovery was a landmark in dopamine pharmacology, enabling the precise study of D1 receptor function.[1]

-

SCH 39166: A close analog of SCH 23390, this compound also displays high affinity and selectivity for the D1 receptor.[2]

The quantitative pharmacological data for these and other representative 2-benzazepine derivatives are summarized in the table below.

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| SCH 23390 | Dopamine D1 | 0.2 | [1] |

| Dopamine D5 | 0.3 | [1] | |

| SCH 39166 | Dopamine D1/D5 | 1.2 | [2] |

| Fenoldopam | Dopamine D1 | - | [3] |

Table 1: Pharmacological Data of Key 2-Benzazepine Derivatives. Kᵢ values represent the inhibition constant, a measure of the affinity of the compound for its target receptor.

Dopamine D1 Receptor Signaling Pathway

The antagonism of the dopamine D1 receptor by 2-benzazepine compounds modulates downstream signaling cascades. The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Figure 1: Simplified Dopamine D1 Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The extensive research on 2-benzazepine derivatives has led to a good understanding of their structure-activity relationships, particularly for their interaction with the dopamine D1 receptor.

-

Stereochemistry: The stereochemistry at the C1 position is crucial for activity. For many potent 1-phenyl-substituted 2-benzazepines, the (R)-enantiomer exhibits significantly higher affinity for the D1 receptor than the (S)-enantiomer.[4]

-

Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring significantly influence pharmacological activity. Halogen substituents, such as chlorine at the 7-position, are often found in potent D1 antagonists. Hydroxyl groups, particularly at the 8-position, are also important for receptor interaction.

-

Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the azepine ring plays a role in modulating affinity and selectivity. Small alkyl groups, such as a methyl group, are often optimal for antagonist activity.

-

The 1-Phenyl Group: The presence of a phenyl group at the 1-position is a common feature of many potent D1 ligands. The orientation of this phenyl ring is critical for high-affinity binding.[5]

Experimental Workflows

The development and evaluation of novel 2-benzazepine compounds involve a series of well-defined experimental workflows, from initial synthesis to pharmacological characterization.

Figure 2: General Experimental Workflow for 2-Benzazepine Drug Discovery.

Conclusion

The 2-benzazepine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective ligands for dopamine receptors. From their initial synthesis to their pivotal role in elucidating the function of the D1 receptor, these compounds continue to be of significant interest to the medicinal chemistry and neuroscience communities. The detailed understanding of their synthesis, pharmacology, and structure-activity relationships provides a solid foundation for the future development of novel therapeutics targeting dopamine-related disorders. This guide serves as a comprehensive resource for researchers embarking on or continuing their work in this exciting and impactful area of drug discovery.

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. Due to the limited availability of directly published complete spectra for this specific salt, this document presents a combination of reported data for the free base and closely related analogs, alongside predicted data based on established principles of spectroscopic analysis for amine hydrochlorides. This guide is intended to serve as a valuable resource for researchers in compound verification, quality control, and further development of benzazepine-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl. These predictions are based on the analysis of the free base and the known effects of protonation on the respective spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~9.5 - 11.0 | br s | 2H | N-H₂⁺ | Broad signal due to quadrupole broadening and exchange. Disappears upon D₂O exchange. |

| ~7.2 - 7.4 | m | 4H | Ar-H | Aromatic protons. |

| ~4.3 - 4.5 | t | 2H | C1-H₂ | Deshielded due to adjacent protonated nitrogen. |

| ~3.3 - 3.5 | t | 2H | C3-H₂ | Deshielded due to adjacent protonated nitrogen. |

| ~3.0 - 3.2 | t | 2H | C5-H₂ | Benzylic protons. |

| ~2.1 - 2.3 | m | 2H | C4-H₂ | Aliphatic protons. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~135 - 140 | Ar-C (quaternary) | |

| ~127 - 130 | Ar-CH | |

| ~48 - 52 | C1 | Deshielded due to adjacent protonated nitrogen. |

| ~45 - 49 | C3 | Deshielded due to adjacent protonated nitrogen. |

| ~30 - 34 | C5 | Benzylic carbon. |

| ~25 - 29 | C4 | Aliphatic carbon. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2400 - 2800 | Strong, Broad | N-H₂⁺ stretching |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| ~1600 | Medium | N-H₂⁺ bending (asymmetric) |

| 1450 - 1500 | Medium | Aromatic C=C stretching |

| ~1500 | Medium | N-H₂⁺ bending (symmetric) |

| 730 - 770 | Strong | Ortho-disubstituted benzene C-H bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

| m/z | Interpretation |

| 148.1226 | [M+H]⁺ (Monoisotopic mass of the free base, C₁₀H₁₄N⁺) |

| 147.1150 | [M]⁺ (Molecular ion of the free base, C₁₀H₁₃N⁺) |

| 118.0653 | [M-C₂H₅]⁺ (Loss of an ethyl group) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Note: In a typical ESI-MS experiment, the observed ion will be that of the protonated free base. The HCl adduct is generally not observed.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

¹H NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual DMSO peak at δ 2.50 ppm.

¹³C NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: 0 to 200 ppm

-

Referencing: The central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a fingerprint spectrum.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Gently grind a small amount (1-2 mg) of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid

-

Flow Rate: 0.2 - 0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

-

Mass Range: m/z 50 - 500

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a small molecule like 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

physical properties melting point boiling point of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties, specifically the melting and boiling points, of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. The information herein is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental in the chemical characterization of a compound. These constants provide an indication of purity and are critical for process development, formulation, and quality control.

Data Presentation: Physical Properties

The following table summarizes the available quantitative data for the melting and boiling points of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 181-184 °C | Solvent: ethanol[1][2] |

| Boiling Point | 248.6 ± 9.0 °C | at 760 mmHg[1] |

| 110-112 °C | at 12 Torr[2] |

Experimental Protocols

While specific experimental procedures for the determination of these values for this compound are not detailed in the public literature, a generalized protocol for melting point determination of a solid organic compound using a capillary melting point apparatus is provided below. This method is standard in organic chemistry and is presumed to be similar to the methodology used to obtain the cited data.

Melting Point Determination Protocol

Objective: To determine the melting range of a solid crystalline sample. A narrow melting range is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.[3]

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[4]

-

Continue this process until the packed sample is approximately 2-3 mm high.[5]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is approximately 15-20 °C below the anticipated melting point, reduce the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue heating and observing the sample.

-

Record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range.[6]

-

The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Note on Boiling Point Determination: The significant difference in the reported boiling points is due to the pressure at which the measurements were taken. The lower boiling point at 12 Torr (a unit of pressure) indicates that the measurement was performed under reduced pressure (vacuum). This technique is common for compounds that may decompose at their atmospheric boiling point.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound, a critical process in drug development and chemical research.

Caption: Workflow for Physical Property Determination of a Chemical Compound.

References

Navigating the Solubility Landscape of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a key intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and a logical workflow for analysis.

Understanding the Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1] |

| Methanol | Sparingly Soluble[1] |

Note: "Sparingly soluble" is a qualitative term from the United States Pharmacopeia (USP) that generally implies a solubility range of 30 to 100 parts of solvent required for 1 part of solute.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for formulation development, analytical method development, or other research applications, the following experimental protocols provide a standardized approach to determine the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.

-

Precipitation Monitoring: The plate is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature. The point at which precipitation occurs is detected by nephelometry (light scattering) or turbidimetry (absorbance).

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.

Caption: Logical workflow for the determination of compound solubility.

This structured approach ensures that existing data is leveraged while providing a clear path for experimental determination when such data is unavailable. For this compound, the path following the "No" branch from the "Quantitative Data Found?" decision point is the recommended course of action for obtaining precise solubility values.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. While the parent compound itself has limited therapeutic application, its derivatives have been extensively explored, leading to the identification of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets associated with this chemical class, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information herein is intended to support further research and drug development efforts centered on this versatile scaffold.

N-Methyl-D-aspartate (NMDA) Receptor Subunit GluN2B: A Target for Neurological Disorders

Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine have emerged as potent and selective antagonists of the GluN2B subunit of the NMDA receptor. This receptor is a critical player in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological and psychiatric disorders, including ischemic brain injury, depression, and neuropathic pain. The development of GluN2B-selective antagonists aims to mitigate the excitotoxicity associated with overactivation while minimizing the side effects that accompany non-selective NMDA receptor blockade.

Quantitative Data: Binding Affinities of 2,3,4,5-Tetrahydro-1H-3-benzazepine Derivatives for GluN2B

| Compound | Modification | Binding Affinity (Ki) | Reference |

| (3) | 2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol derivative | 47 nM | [1] |

| (4) | 2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol derivative | 41 nM | [1] |

| OF-NB1 | Fluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine derivative | 10.4 ± 4.7 nM (KD) | [2] |

| PF-NB1 | Fluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine derivative | 10.4 ± 3.9 nM (KD) | [2] |